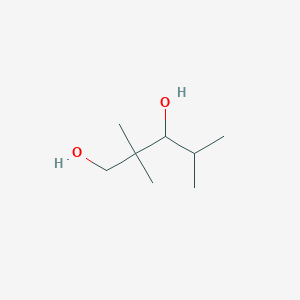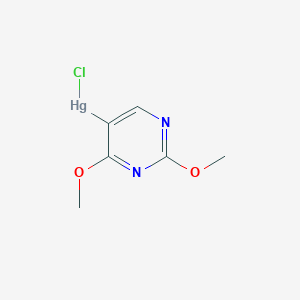
2,2,4-Trimethyl-1,3-pentanediol
Vue d'ensemble
Description
2,2,4-Trimethyl-1,3-pentanediol (TMPD) is a secondary alcohol . It is also referred to as Eastman plasticizer and is widely used in food packaging . Another variant, 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB, texanol), is an important component found in paints and printing inks .
Synthesis Analysis
TMPD can be synthesized by isobutyraldehyde with alkali as a catalyst . Several catalysts were studied for the synthesis of TMPD, including sodium hydroxide, calcium hydroxide, the mixture of sodium hydroxide and calcium hydroxide, sodium methoxide, the solution of sodium methoxide and methanol, and sodium ethoxide . Sodium hydroxide was finally selected as the optimal catalyst for the reaction .Molecular Structure Analysis
The molecular formula of TMPD is C8H18O2 . The IUPAC name is 2,2,4-trimethylpentane-1,3-diol . The InChI is InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3 . The Canonical SMILES is CC©C(C©©CO)O .Chemical Reactions Analysis
TMPD is a secondary alcohol . The rate constant of the vapor-phase reaction of TMPD with photochemically produced hydroxyl radicals has been estimated to 1.72X10-11 cu cm/molecule-sec at 25 °C which corresponds to an atmospheric half-life of about 22 hrs at an atmospheric concentration of 5X10+5 hydroxyl radicals per cu cm .Physical And Chemical Properties Analysis
The molecular weight of TMPD is 146.23 g/mol . The molecular weight of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate, a variant of TMPD, is 216.3 .Applications De Recherche Scientifique
Paint Industry
“2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CS-12)” is a non-water-soluble diol ester and an emerging green additive, widely used in the paint industry . It is utilized as a coalescing agent to reduce the minimal film forming temperature (MFFT) during latex film preparation .
Printing Inks
This compound is an important component found in printing inks . It helps in enhancing the quality of the print and improving the stability of the ink.
Plastic Industry
“2,2,4-Trimethyl-1,3-pentanediol diisobutyrate” may be used as a plasticizer in the fabrication of highly plasticized polyvinyl chloride, crosslinked by gamma irradiation .
Synthesis Process
It can be synthesized by isobutyraldehyde with alkali as a catalyst . This synthesis process is crucial for producing the compound for various applications.
Biomonitoring
Urinary biomarkers for monitoring exposures to this compound have been studied. Two major metabolites, “2,2,4-trimethyl-1,3-pentanediol (TMPD)” and “3-hydroxy-2,2,4-trimethylvaleric acid (HTMV)”, were measured in the urine samples . This is important for evaluating its adverse effects on humans in living environments.
Health Research
Exposure to this compound has been suspected as being associated with sick building syndrome and allergic diseases such as asthma in general populations . Therefore, it’s crucial in health research for understanding and mitigating these health risks.
Mécanisme D'action
Target of Action
2,2,4-Trimethyl-1,3-pentanediol (TMPD) is primarily used as a surface stabilizer for water-based paints and plasticizers . Its primary targets are the materials it is added to, such as plastics, rubbers, and coatings . It interacts with these materials to enhance their properties.
Mode of Action
It is known that tmpd acts as a plasticizer, which means it increases the flexibility and workability of the materials it is added to . It does this by inserting itself between the individual chains of polymers in the material, increasing the distance between them and thereby reducing the intermolecular forces and increasing the material’s flexibility .
Biochemical Pathways
It has been found that tmpd can be metabolized in the body to form two major metabolites, 2,2,4-trimethyl-1,3-pentanediol (tmpd) and 3-hydroxy-2,2,4-trimethylvaleric acid (htmv) . The kinetics of these metabolites were evaluated by moment analysis of the urinary excretion rates of the metabolites versus time curves .
Pharmacokinetics
A study on rats showed that the urinary excretion amounts of htmv, a metabolite of tmpd, were suggested to be proportional to the absorption amounts over a wide exposure range of both tmpd-mb and tmpd-db . This suggests that TMPD is absorbed and metabolized in the body, and its metabolites are excreted in the urine .
Result of Action
The primary result of TMPD’s action is the enhancement of the properties of the materials it is added to. As a plasticizer, it increases the flexibility and workability of these materials . In the body, it is metabolized to form TMPD and HTMV, which are excreted in the urine .
Action Environment
The action of TMPD can be influenced by environmental factors. For example, TMPD is a low-volatility liquid that is soluble in organic solvents . It has a low surface tension and viscosity . TMPD can decompose under high temperatures and sunlight, so it needs to be stored and used under conditions that maintain its stability .
Safety and Hazards
Orientations Futures
New genres of ionic liquids and DESs have recently emerged as eco-efficient “designer’s solvents”. TMPD can be liquified into a novel hydrophobic DES with thymol or menthol, which has shown superior capabilities for boron extraction . This suggests that TMPD and its variants could have significant applications in the future, particularly in the field of green chemistry .
Propriétés
IUPAC Name |
2,2,4-trimethylpentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXKRPTIMZBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027113 | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline] | |
| Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2936 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
234 °C @ 737 MM HG | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C, 235 °F (113 °C) (OPEN CUP) | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2936 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.937 AT 15 °C/15 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2936 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,4-Trimethyl-1,3-pentanediol | |
Color/Form |
(96% PURE) WHITE SOLID, PLATES FROM BENZENE | |
CAS RN |
144-19-4 | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMPD | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Pentanediol, 2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4-Trimethyl-1,3-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylpentane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL-1,3-PENTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT1X081P0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
51-52 °C | |
| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1136 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)



![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
